molecular formula C12H13NO2S B14576531 3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one CAS No. 61423-83-4

3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one

Cat. No.: B14576531
CAS No.: 61423-83-4
M. Wt: 235.30 g/mol
InChI Key: LXSQSMGJIPKVHZ-UHFFFAOYSA-N
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Description

3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one is a chemical compound belonging to the benzothiopyran family This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a methyl group attached to a benzothiopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A related compound with a similar core structure but different functional groups.

    2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Another compound with similar functional groups but a different core structure.

Uniqueness

3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one is unique due to its specific combination of functional groups and its benzothiopyran core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61423-83-4

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

3-amino-2-ethoxy-6-methylthiochromen-4-one

InChI

InChI=1S/C12H13NO2S/c1-3-15-12-10(13)11(14)8-6-7(2)4-5-9(8)16-12/h4-6H,3,13H2,1-2H3

InChI Key

LXSQSMGJIPKVHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C2=C(S1)C=CC(=C2)C)N

Origin of Product

United States

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